

# The Therapeutic Potential of NCX 1000: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NCX 1000 |           |
| Cat. No.:            | B560624  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective NO donor for the treatment of portal hypertension, a severe complication of liver cirrhosis. Preclinical studies in animal models of cirrhosis demonstrated promising results, with NCX 1000 effectively reducing portal pressure and intrahepatic resistance without inducing systemic hypotension. The proposed mechanism of action centered on the targeted delivery of NO to the liver, counteracting the endothelial dysfunction and increased vasoconstriction characteristic of cirrhotic livers. This was expected to restore vascular homeostasis by stimulating the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation. However, a phase 2a clinical trial in patients with cirrhosis and portal hypertension was terminated due to a lack of efficacy. The trial revealed that NCX 1000 did not reduce the hepatic venous pressure gradient (HVPG) and, contrary to preclinical findings, exerted systemic circulatory effects. This technical guide provides a comprehensive overview of the therapeutic rationale, mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols related to the investigation of NCX 1000.

### Introduction

Portal hypertension is a major clinical consequence of liver cirrhosis, resulting from increased intrahepatic vascular resistance and a hyperdynamic circulatory state.[1] A key factor in the



pathophysiology of increased intrahepatic resistance is a reduction in the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.[2][3][4] This NO deficiency, coupled with the increased activity of vasoconstrictors, leads to the contraction of hepatic stellate cells (HSCs) and myofibroblasts, thereby increasing resistance to portal blood flow.[2][5]

Conventional nitrate therapies, while effective at reducing portal pressure, are limited by their systemic vasodilatory effects, which can exacerbate the arterial vasodilation already present in cirrhotic patients.[1] **NCX 1000** was designed to overcome this limitation by selectively delivering NO to the liver.[1][2] As a derivative of ursodeoxycholic acid (UDCA), a bile acid selectively taken up and metabolized by hepatocytes, **NCX 1000** was engineered to release its NO moiety primarily within the liver.[2][3]

#### **Mechanism of Action**

**NCX 1000** is a chemical entity in which an NO-releasing moiety is attached to the UDCA backbone.[2] The proposed mechanism of action is initiated by the selective uptake of **NCX 1000** into hepatocytes.





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of NCX 1000 in the Liver.

Upon entering hepatocytes, **NCX 1000** is metabolized, releasing UDCA and NO.[2] The liberated NO then diffuses to surrounding cells, including hepatic stellate cells (HSCs).[2] In HSCs, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that ultimately results in the relaxation of HSCs and vasodilation of the intrahepatic vasculature.[6] This was expected to decrease intrahepatic resistance and, consequently, lower portal pressure.[2][6]

# **Preclinical Data**

Multiple preclinical studies in rat models of liver cirrhosis demonstrated the potential efficacy of **NCX 1000**.

## Carbon Tetrachloride (CCI4)-Induced Cirrhosis Model

In a widely cited study, rats with CCl4-induced cirrhosis were treated with **NCX 1000**. The key findings are summarized in the tables below.

Table 1: Effects of **NCX 1000** on Systemic Hemodynamics and Liver Function in CCl4-Treated Rats



| Parameter                           | Control   | CCI4       | CCI4 + UDCA | CCI4 + NCX<br>1000 |
|-------------------------------------|-----------|------------|-------------|--------------------|
| Mean Arterial<br>Pressure<br>(mmHg) | 115 ± 4   | 101 ± 5    | 103 ± 6     | 105 ± 5            |
| Heart Rate<br>(beats/min)           | 380 ± 15  | 410 ± 12   | 405 ± 14    | 400 ± 11           |
| Ascites Incidence (%)               | 0         | 75         | 70          | 28.5               |
| Portal Pressure<br>(mmHg)           | 8.1 ± 0.5 | 14.2 ± 0.8 | 13.9 ± 0.7  | 10.1 ± 0.6         |
| AST (U/L)                           | 55 ± 8    | 145 ± 20   | 98 ± 15     | 95 ± 12            |
| ALT (U/L)                           | 40 ± 5    | 110 ± 15   | 75 ± 10     | 72 ± 9             |

<sup>\*</sup>p < 0.01 vs

CCI4 alone. Data

are presented as

mean ± SE.

Adapted from

Fiorucci et al.,

PNAS, 2001.[2]

[5]

Table 2: Effects of NCX 1000 on Liver Nitrite/Nitrate Content in CCl4-Treated Rats



| Parameter                                                                                                               | Control   | CCI4      | CCI4 + UDCA | CCI4 + NCX<br>1000 |
|-------------------------------------------------------------------------------------------------------------------------|-----------|-----------|-------------|--------------------|
| Liver Nitrite/Nitrate (nmol/mg protein)                                                                                 | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.8 ± 0.1   | 1.5 ± 0.2          |
| p < 0.01 vs CCl4<br>alone. Data are<br>presented as<br>mean ± SE.<br>Adapted from<br>Fiorucci et al.,<br>PNAS, 2001.[2] |           |           |             |                    |

These results indicated that **NCX 1000**, but not UDCA, significantly reduced portal pressure and the incidence of ascites without affecting systemic blood pressure.[2][3][4] Furthermore, **NCX 1000** treatment restored liver nitrite/nitrate levels, confirming its NO-donating activity in the cirrhotic liver.[2] Both **NCX 1000** and UDCA demonstrated a similar capacity to reduce liver collagen deposition, suggesting an anti-fibrotic effect of the parent compound.[2][3]

# **Bile Duct Ligated (BDL) Cirrhosis Model**

To further investigate the effects on intrahepatic vascular resistance, **NCX 1000** was administered to rats with established cirrhosis due to bile duct ligation.

Table 3: Effects of NCX 1000 in BDL Cirrhotic Rats



| Parameter                                                                                                                   | Sham       | BDL        | BDL + UDCA | BDL + NCX<br>1000 |
|-----------------------------------------------------------------------------------------------------------------------------|------------|------------|------------|-------------------|
| Portal Pressure<br>(mmHg)                                                                                                   | 7.8 ± 0.4  | 13.5 ± 0.6 | 13.2 ± 0.5 | 10.2 ± 0.4        |
| Mean Arterial<br>Pressure<br>(mmHg)                                                                                         | 112 ± 5    | 108 ± 4    | 109 ± 5    | 110 ± 4           |
| Liver Nitrite/Nitrate (nmol/mg protein)                                                                                     | 1.3 ± 0.2  | 0.8 ± 0.1  | 0.9 ± 0.1  | 1.6 ± 0.2         |
| Liver cGMP<br>(pmol/mg<br>protein)                                                                                          | 0.4 ± 0.05 | 0.2 ± 0.03 | 0.2 ± 0.04 | 0.5 ± 0.06        |
| p < 0.01 vs BDL<br>alone. Data are<br>presented as<br>mean ± SE.<br>Adapted from<br>Fiorucci et al., J<br>Hepatol, 2003.[6] |            |            |            |                   |

In this model, **NCX 1000** also significantly decreased portal pressure without altering mean arterial pressure.[6] Crucially, it increased both nitrite/nitrate and cGMP concentrations in the liver, providing further evidence for its proposed mechanism of action.[1][6] Additionally, in isolated and perfused cirrhotic livers from BDL rats, **NCX 1000** treatment reduced the vasoconstrictive response to norepinephrine by 60%.[6]

# **Clinical Development and Trial Results**

Based on the robust preclinical data, a phase 2a clinical trial was initiated to evaluate the efficacy and safety of **NCX 1000** in patients with cirrhosis and portal hypertension.[7]



#### **Phase 2a Clinical Trial**

This was a randomized, double-blind, dose-escalating study.[7][8] Eleven patients were enrolled and received either escalating doses of **NCX 1000** (up to 2 g three times a day) or a placebo for 16 days.[8] The primary endpoint was the change in the hepatic venous pressure gradient (HVPG).[9]

Table 4: Hemodynamic Effects of **NCX 1000** in Cirrhotic Patients (Phase 2a)

| Parameter                                                                                                           | Baseline (NCX 1000<br>arm, n=9) | Day 16 (NCX 1000<br>arm, n=9) | P-value |
|---------------------------------------------------------------------------------------------------------------------|---------------------------------|-------------------------------|---------|
| HVPG (mmHg)                                                                                                         | 16.7 ± 3.8                      | 17.1 ± 3.8                    | 0.596   |
| Systolic Blood Pressure (mmHg)                                                                                      | 136 ± 7                         | 121 ± 11                      | 0.003   |
| Diastolic Blood<br>Pressure (mmHg)                                                                                  | 78 ± 5                          | 72 ± 6                        | NS      |
| Mean Arterial Pressure (mmHg)                                                                                       | 97 ± 6                          | 88 ± 7                        | <0.05   |
| Hepatic Blood Flow (mL/min)                                                                                         | 1129 ± 506                      | 904 ± 310                     | 0.043   |
| Data are presented as mean ± SD. NS = Not Significant. Adapted from Berzigotti et al., Am J Gastroenterol, 2010.[8] |                                 |                               |         |

The trial was terminated prematurely due to a lack of efficacy.[9] The results showed that **NCX 1000** did not reduce HVPG in patients with cirrhosis.[8] In contrast to the preclinical animal studies, **NCX 1000** induced a significant reduction in systolic and mean arterial blood pressure, indicating systemic hemodynamic effects.[8] Furthermore, there was a significant decrease in hepatic blood flow.[8] These findings suggested that the liver-selective NO donation observed in rats did not translate to humans, and the systemic vasodilation likely counteracted any



potential beneficial effects on intrahepatic resistance.[8] Despite the lack of efficacy, the drug was reported to have a good safety and tolerability profile.[8][9]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of **NCX 1000**.

#### **Animal Models of Cirrhosis and Treatment**

- CCl4-Induced Cirrhosis: Male Wistar rats were administered intraperitoneal injections of carbon tetrachloride (CCl4) twice weekly for 8 weeks.[5]
- Bile Duct Ligation (BDL): Cirrhosis was induced in male Wistar rats by common bile duct ligation and transection.[6]
- Drug Administration: NCX 1000 (e.g., 28 mg/kg/day) or UDCA (e.g., 15 mg/kg/day) was dissolved in carboxymethyl cellulose and administered daily by oral gavage.[3][6]





Click to download full resolution via product page

Figure 2: General Experimental Workflow for Preclinical Studies.

# **Hemodynamic Measurements**

- Portal Pressure: Measured directly by cannulation of the portal vein with a pressure transducer.[2]
- Mean Arterial Pressure (MAP) and Heart Rate (HR): Measured via cannulation of the carotid artery connected to a pressure transducer.

# **Isolated Perfused Liver System**

- Livers were isolated and perfused in a recirculating system with Krebs-Henseleit buffer.
- Intrahepatic resistance was assessed by measuring the perfusion pressure at a constant flow rate.



• The response to vasoconstrictors, such as norepinephrine, was measured by monitoring the increase in perfusion pressure.[6]

# **Hepatic Stellate Cell (HSC) Contraction Assay**

- HSCs were isolated from rat livers and cultured.
- Contraction was induced by adding fetal calf serum (FCS) to the culture medium.
- The effect of **NCX 1000**, UDCA, or other compounds on HSC contraction was quantified by measuring the change in the surface area of the cells using image analysis software.[2][3]

# **Biochemical Assays**

- Nitrite/Nitrate Measurement: Liver tissue homogenates were assayed for total nitrite and nitrate concentration using the Griess reagent, a colorimetric assay.[2][6]
- cGMP Measurement: Liver cGMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.[6]
- Liver Enzymes: Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured using standard automated laboratory methods.

#### Conclusion

NCX 1000 represented a rational and innovative therapeutic approach for the treatment of portal hypertension, based on the principle of liver-selective NO donation. The preclinical studies provided a strong proof-of-concept, demonstrating significant efficacy in reducing portal pressure and intrahepatic resistance in animal models without the systemic side effects that limit current nitrate therapies.[1][2][6] However, the failure of NCX 1000 to demonstrate efficacy in a phase 2a clinical trial underscores the challenges of translating findings from animal models to human patients.[8][9] The observed systemic hemodynamic effects in humans suggested a difference in the pharmacokinetics or metabolism of NCX 1000 between rodents and humans, leading to a loss of liver selectivity.[8] While the development of NCX 1000 for portal hypertension was discontinued, the extensive research conducted provides valuable insights into the pathophysiology of portal hypertension and the complexities of developing



liver-targeted therapies. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of hepatology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. NCX-1000, a NO-releasing derivative of ursodeoxycholic acid, selectively delivers NO to the liver and protects against development of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NicOx SA Announces Patient Enrollment Ongoing In NCX 1000 Phase 2 Study BioSpace [biospace.com]
- 8. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NicOx SA Provides Update on Phase 2a Study for NCX 1000 Conducted With Axcan Pharma; Companies Scrap drug; NicOx Shares Fall - BioSpace [biospace.com]
- To cite this document: BenchChem. [The Therapeutic Potential of NCX 1000: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560624#investigating-the-therapeutic-potential-of-ncx-1000]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com